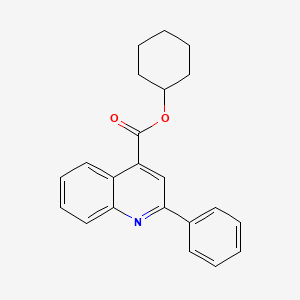![molecular formula C12H12N2O3S B12457605 [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a methoxy group at the 6-position, a methyl group at the 4-position, and a sulfanylacetic acid moiety at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The sulfanylacetic acid moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can also be employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may enhance the compound’s ability to bind to these targets, leading to its observed biological effects.
類似化合物との比較
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:
This compound: Unique due to the presence of the sulfanylacetic acid moiety.
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Contains a carbonyl group at the 4-position, leading to different biological activities.
Quinazoline-2-thione: Features a thione group at the 2-position, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-7-9-5-8(17-2)3-4-10(9)14-12(13-7)18-6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
InChIキー |
OANLRFWQHZYEKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)

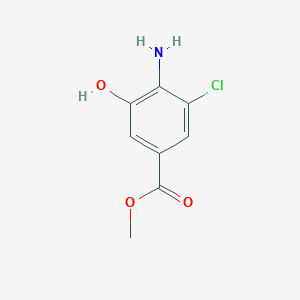
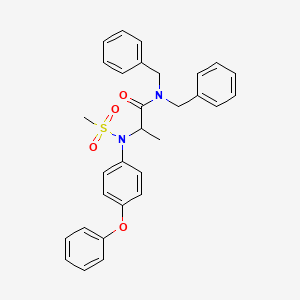
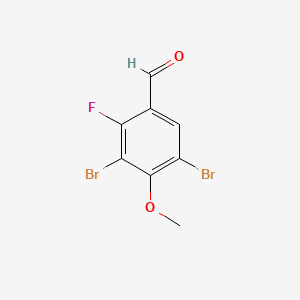
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)
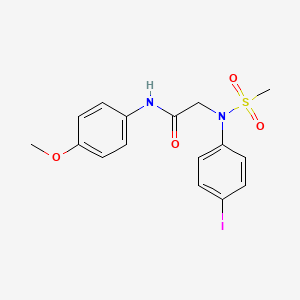
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)
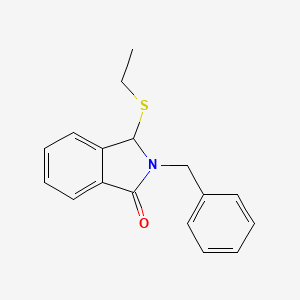
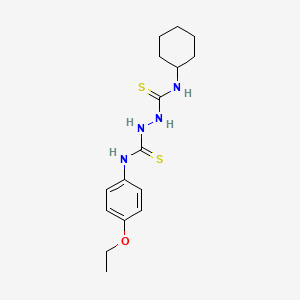
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
